tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 860785-94-0
VCID: VC5042420
InChI: InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C16H22Cl2N2O2
Molecular Weight: 345.26

tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

CAS No.: 860785-94-0

Cat. No.: VC5042420

Molecular Formula: C16H22Cl2N2O2

Molecular Weight: 345.26

* For research use only. Not for human or veterinary use.

tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate - 860785-94-0

Specification

CAS No. 860785-94-0
Molecular Formula C16H22Cl2N2O2
Molecular Weight 345.26
IUPAC Name tert-butyl 4-(2,4-dichloroanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3
Standard InChI Key OOWJSIJPXPSSKP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl

Introduction

tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a chemical compound characterized by its complex structure, which includes a tert-butyl group and a tetrahydropyridine ring with a dichloroaniline substituent. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Synthesis of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

The synthesis of this compound can be achieved through various organic reactions, often involving the coupling of tert-butyl pyridine derivatives with dichloroaniline precursors.

3.1 General Synthetic Route

  • Starting Materials:

    • Tert-butyl 4-pyridinecarboxylic acid

    • 2,4-Dichloroaniline

  • Reagents and Conditions:

    • Coupling reagents (e.g., EDC, DMAP)

    • Solvent (e.g., dichloromethane)

    • Temperature control to facilitate reaction completion.

  • Yield and Purification:

    • The product can be purified using column chromatography or recrystallization methods to achieve high purity.

Biological Activity and Applications

Research indicates that compounds similar to tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate exhibit various biological activities, including:

  • Antimicrobial properties: Effective against certain bacterial strains.

  • Anticancer activity: Potential for inhibiting tumor growth in specific cancer cell lines.

Safety and Handling

As with many chemical compounds, proper safety protocols should be followed:

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats.

  • Storage Conditions: Store in a cool, dry place away from light to prevent degradation.

Tables

PropertyValue
Molecular FormulaC14H18Cl2N2O2
IUPAC Nametert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate
SolubilitySoluble in ethanol and DMSO
Synthesis StepDescription
Step 1Combine tert-butyl pyridine derivative with dichloroaniline
Step 2Use coupling reagents under controlled conditions
Step 3Purify product via chromatography

This detailed overview highlights the significance of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate in chemical research and its potential applications in various fields. Further studies are encouraged to explore its full capabilities and safety profile.

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